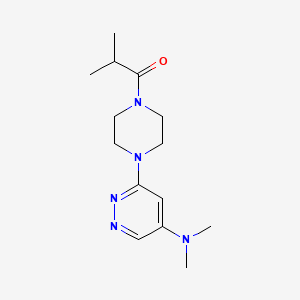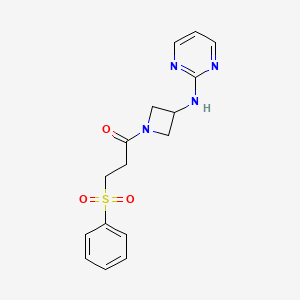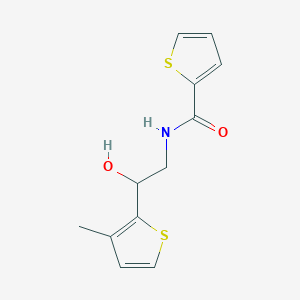
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its derivatives are a very important class of heterocyclic compounds that have interesting applications in the field of medicinal chemistry . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mecanismo De Acción
Target of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide is its potent and selective inhibition of MDM2, which makes it a promising candidate for cancer therapy. However, its limitations include its poor solubility and bioavailability, which may limit its clinical applications.
Direcciones Futuras
1. Development of more potent and selective MDM2 inhibitors based on the structure of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide.
2. Investigation of the potential applications of this compound in combination with other anti-cancer agents.
3. Development of new formulations to improve the solubility and bioavailability of this compound.
4. Investigation of the potential applications of this compound in other diseases, such as neurodegenerative disorders.
5. Investigation of the potential role of this compound in regulating the immune system.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide can be achieved through a multi-step process. The first step involves the reaction between 2-acetylthiophene and 2-bromoethanol, which results in the formation of 2-(2-hydroxyethyl)thiophene. The second step involves the reaction between 2-(2-hydroxyethyl)thiophene and 3-methylthiophene-2-carboxylic acid, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of MDM2, leading to the activation of the p53 pathway, which plays a crucial role in inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential applications in other diseases, such as neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c1-8-4-6-17-11(8)9(14)7-13-12(15)10-3-2-5-16-10/h2-6,9,14H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAQXAZRAVMZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

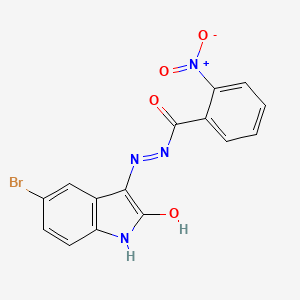
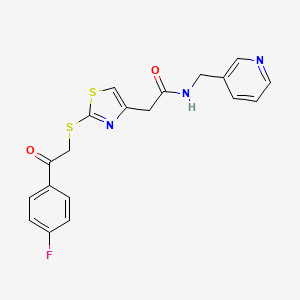

![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)

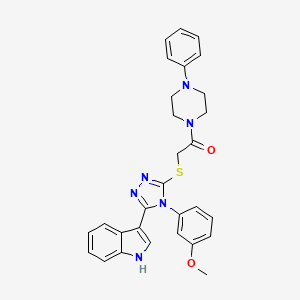
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid hydrochloride](/img/structure/B2847920.png)

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)
![N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide](/img/structure/B2847925.png)


